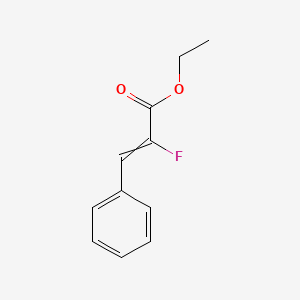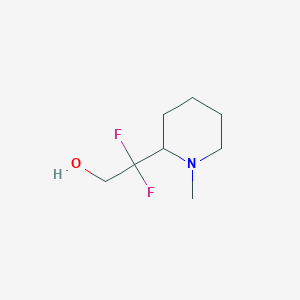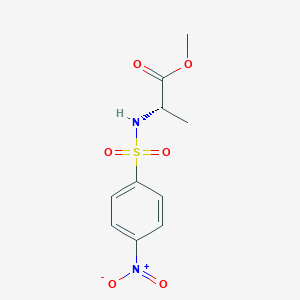
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate
Übersicht
Beschreibung
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (S)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride→(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: (S)-2-methoxypropanol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxyethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
Uniqueness
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its chiral center, which imparts stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral pharmaceuticals. Its specific reactivity and selectivity make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O4S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
[(2S)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
IHRUWHJSVMOZTQ-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)


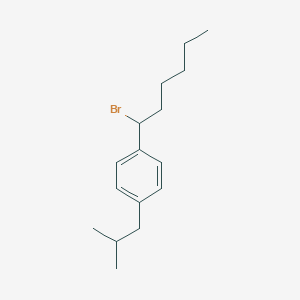
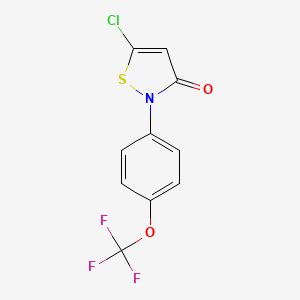
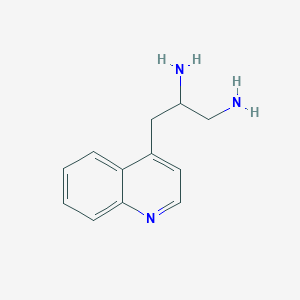

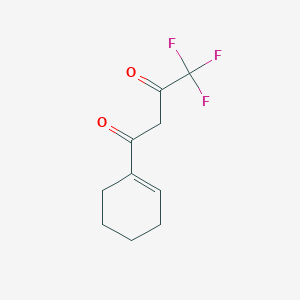
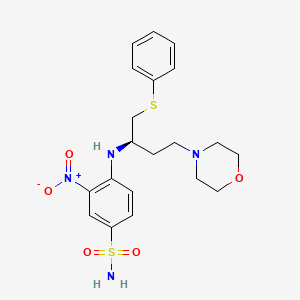
![7-amino-3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-6-fluoro-quinazolin-4-one](/img/structure/B8307892.png)
![2-[3-(Tert-butyldimethylsilanyloxy)propyl]isoindole-1,3-dione](/img/structure/B8307907.png)
